molecular formula C9H18ClN3O2Si2 B14507496 2-Chloro-4,6-bis[(trimethylsilyl)oxy]-1,3,5-triazine CAS No. 63056-16-6

2-Chloro-4,6-bis[(trimethylsilyl)oxy]-1,3,5-triazine

Cat. No.: B14507496
CAS No.: 63056-16-6
M. Wt: 291.88 g/mol
InChI Key: QLSQBPPKXOKYTN-UHFFFAOYSA-N
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Description

2-Chloro-4,6-bis[(trimethylsilyl)oxy]-1,3,5-triazine is a chemical compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two trimethylsilyl groups attached to the triazine ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,6-bis[(trimethylsilyl)oxy]-1,3,5-triazine typically involves the reaction of cyanuric chloride with trimethylsilyl reagents. One common method is the sequential substitution of the chlorine atoms in cyanuric chloride with trimethylsilyl groups. This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,6-bis[(trimethylsilyl)oxy]-1,3,5-triazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides.

    Hydrolysis: The trimethylsilyl groups can be hydrolyzed under acidic or basic conditions to yield hydroxyl groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alkoxides, and thiols. These reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran.

    Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the trimethylsilyl groups.

Major Products

    Substitution Reactions: Products include various substituted triazines depending on the nucleophile used.

    Hydrolysis: The major product is 2-chloro-4,6-dihydroxy-1,3,5-triazine.

Scientific Research Applications

2-Chloro-4,6-bis[(trimethylsilyl)oxy]-1,3,5-triazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4,6-bis[(trimethylsilyl)oxy]-1,3,5-triazine involves its ability to undergo substitution reactions, which allows it to interact with various molecular targets. The trimethylsilyl groups can be hydrolyzed, revealing reactive hydroxyl groups that can form bonds with other molecules. This reactivity makes it useful in various chemical and biological applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4,6-dihydroxy-1,3,5-triazine
  • 2-Chloro-4,6-bis(alkoxy)-1,3,5-triazine
  • 2-Chloro-4,6-bis(aryloxy)-1,3,5-triazine

Uniqueness

2-Chloro-4,6-bis[(trimethylsilyl)oxy]-1,3,5-triazine is unique due to the presence of trimethylsilyl groups, which impart increased stability and volatility. These properties make it particularly useful in organic synthesis and analytical chemistry, where it can serve as a protecting group or a derivatizing agent .

Properties

CAS No.

63056-16-6

Molecular Formula

C9H18ClN3O2Si2

Molecular Weight

291.88 g/mol

IUPAC Name

(4-chloro-6-trimethylsilyloxy-1,3,5-triazin-2-yl)oxy-trimethylsilane

InChI

InChI=1S/C9H18ClN3O2Si2/c1-16(2,3)14-8-11-7(10)12-9(13-8)15-17(4,5)6/h1-6H3

InChI Key

QLSQBPPKXOKYTN-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=NC(=NC(=N1)Cl)O[Si](C)(C)C

Origin of Product

United States

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